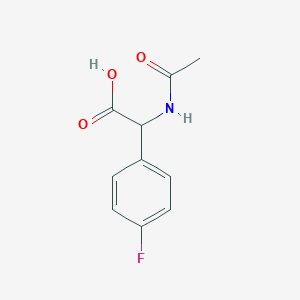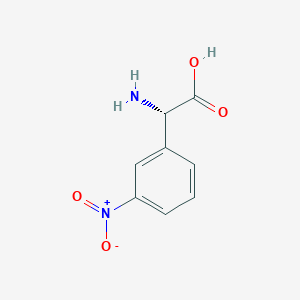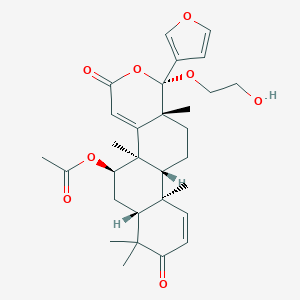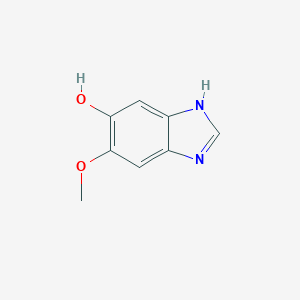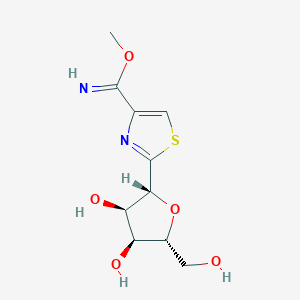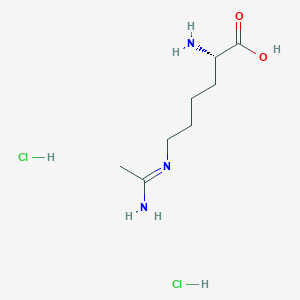![molecular formula C9H8ClN3O2 B116212 Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate CAS No. 144927-57-1](/img/structure/B116212.png)
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 144927-57-1 . It has a molecular weight of 225.63 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane . This is followed by the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to prepare 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol . This compound is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . The InChI code is 1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) .Chemical Reactions Analysis
This compound is an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the synthesis of Janus kinase (JAK) inhibitors .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.63 g/mol . The InChI key is PCLIRPRTLSCXET-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : This compound is used as a building block in organic synthesis .
- Method of Application : It is typically used in reactions with other organic compounds to form more complex molecules .
- Results : The specific outcomes depend on the nature of the reaction and the other compounds involved .
-
Scientific Field: Drug Discovery
- Application : Pyrrolo[2,3-d]pyrimidines, which include this compound, have been studied for their potential as antitubercular agents .
- Method of Application : These compounds are typically tested in vitro against strains of Mycobacterium tuberculosis .
- Results : Some pyrrolo[2,3-d]pyrimidines have shown promising activity against this bacterium .
-
Scientific Field: Cancer Research
- Application : Compounds similar to this one have been studied for their potential role in cancer treatment .
- Method of Application : These compounds are typically tested in vitro against various cancer cell lines .
- Results : Some compounds have shown promising activity against certain types of cancer .
-
Scientific Field: Enzyme Inhibition
-
Scientific Field: Antitubercular Agents
- Application : Pyrrolo[2,3-d]pyrimidines, which include this compound, have been studied for their potential as antitubercular agents .
- Method of Application : These compounds are typically tested in vitro against strains of Mycobacterium tuberculosis .
- Results : Some pyrrolo[2,3-d]pyrimidines have shown promising activity against this bacterium .
-
Scientific Field: Kinase Inhibition
-
Scientific Field: Antiradiation Compounds
- Application : Compounds similar to this one have been studied for their potential role in radiation protection .
- Method of Application : These compounds are typically tested in vitro against specific radiation sources .
- Results : Some compounds have shown promising activity as radiation protectants .
-
Scientific Field: Purine Metabolism
- Application : Compounds similar to this one have been studied for their role in purine metabolism .
- Method of Application : These compounds are typically tested in vitro against specific enzymes involved in purine metabolism .
- Results : Some compounds have shown promising activity in influencing purine metabolism .
-
Scientific Field: Antimicrobial Agents
- Application : Pyrrolo[2,3-d]pyrimidines, which include this compound, have been studied for their potential as antimicrobial agents .
- Method of Application : These compounds are typically tested in vitro against various strains of bacteria .
- Results : Some pyrrolo[2,3-d]pyrimidines have shown promising activity against certain bacteria .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIRPRTLSCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441767 | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate | |
CAS RN |
144927-57-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

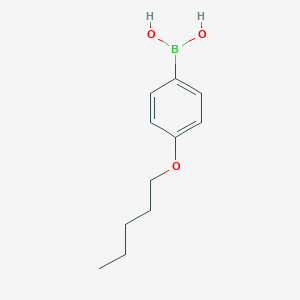
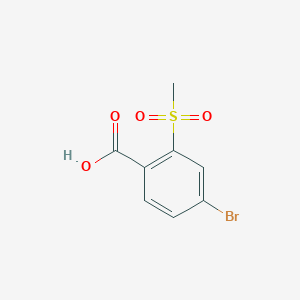
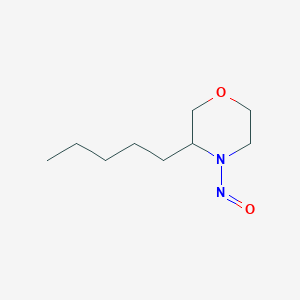
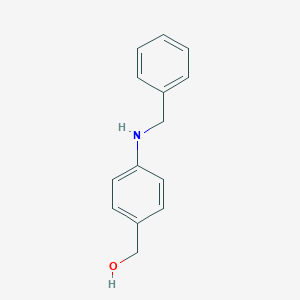
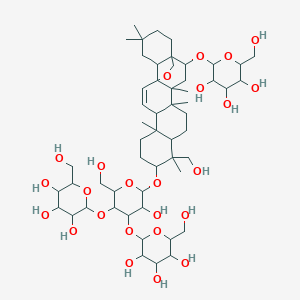
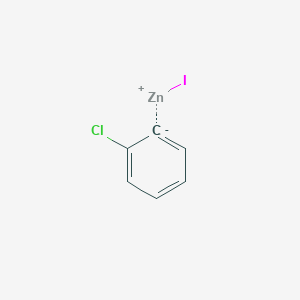
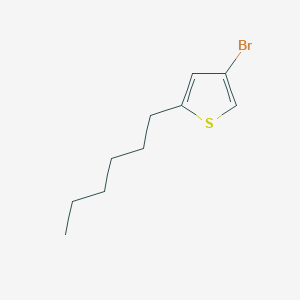
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
